1-(3,4-Dimethoxybenzenesulfonyl)-N-methylpiperidine-3-carboxamide
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Overview
Description
1-(3,4-Dimethoxybenzenesulfonyl)-N-methylpiperidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a 3,4-dimethoxybenzenesulfonyl group and a carboxamide group. Its molecular formula is C15H22N2O5S.
Preparation Methods
The synthesis of 1-(3,4-Dimethoxybenzenesulfonyl)-N-methylpiperidine-3-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzenesulfonyl chloride and N-methylpiperidine-3-carboxamide.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3,4-dimethoxybenzenesulfonyl chloride is added dropwise to a solution of N-methylpiperidine-3-carboxamide in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature for several hours.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
1-(3,4-Dimethoxybenzenesulfonyl)-N-methylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl chloride group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the carboxamide group and formation of corresponding acids or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4-Dimethoxybenzenesulfonyl)-N-methylpiperidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.
Industry: It is used in
Properties
Molecular Formula |
C15H22N2O5S |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-methylpiperidine-3-carboxamide |
InChI |
InChI=1S/C15H22N2O5S/c1-16-15(18)11-5-4-8-17(10-11)23(19,20)12-6-7-13(21-2)14(9-12)22-3/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,16,18) |
InChI Key |
DDZKCTBHXHVAJS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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